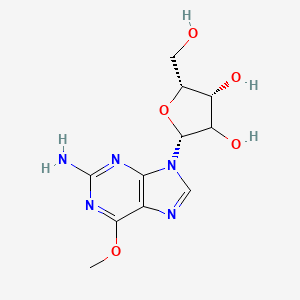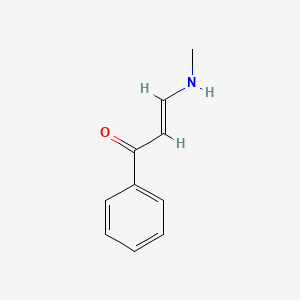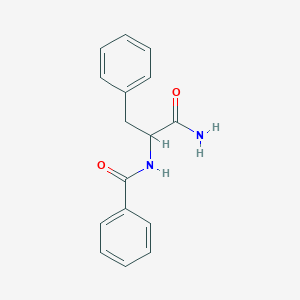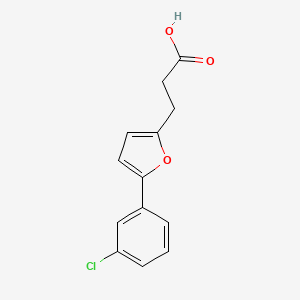
Tert-butyl diphenylmethyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl diphenylmethyl ether is an organic compound with the molecular formula C17H20O. It is a type of ether, characterized by an oxygen atom connected to two alkyl or aryl groups. This compound is notable for its stability and resistance to various chemical reactions, making it useful in different scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tert-butyl diphenylmethyl ether can be synthesized through the Williamson ether synthesis. This method involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. For example, this compound can be prepared by reacting tert-butoxide ion with diphenylmethyl chloride under appropriate conditions .
Industrial Production Methods
Industrial production of this compound typically involves the use of strong bases such as sodium hydride (NaH) or silver oxide (Ag2O) to generate the alkoxide ion, which then reacts with the alkyl halide. This method is favored due to its efficiency and high yield .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl diphenylmethyl ether undergoes several types of chemical reactions, including:
Acidic Cleavage: The most common reaction is the cleavage of the C–O bond using strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI).
Oxidation and Reduction: While ethers are generally resistant to oxidation and reduction, under specific conditions, this compound can undergo these reactions, although they are less common.
Common Reagents and Conditions
Acidic Cleavage: Reagents such as HBr or HI in aqueous solutions are commonly used.
Oxidation and Reduction: Specific oxidizing or reducing agents can be used under controlled conditions, although these reactions are not typical for ethers.
Major Products
Acidic Cleavage: Produces an alcohol and an alkyl halide.
Oxidation and Reduction: Depending on the conditions, various oxidized or reduced products can be formed, though these are less common.
Aplicaciones Científicas De Investigación
Tert-butyl diphenylmethyl ether has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis due to its stability and resistance to various reactions.
Biology: Employed in lipid extraction processes for high-throughput lipidomics.
Industry: Utilized in the production of other chemicals and as a stabilizer in various industrial processes.
Mecanismo De Acción
The mechanism by which tert-butyl diphenylmethyl ether exerts its effects primarily involves the cleavage of the C–O bond. This process can be facilitated by strong acids, leading to the formation of an alcohol and an alkyl halide. The reaction mechanism can follow either an S_N2 or S_N1 pathway, depending on the specific conditions and substituents involved .
Comparación Con Compuestos Similares
Similar Compounds
Methyl tert-butyl ether (MTBE): Used as a gasoline additive to increase octane number.
Ethyl tert-butyl ether (ETBE): Similar to MTBE, used as a gasoline additive.
tert-Butyl methyl ether: Used in organic synthesis and as a solvent.
Uniqueness
Tert-butyl diphenylmethyl ether is unique due to its stability and resistance to various chemical reactions, making it particularly useful in applications where other ethers might not be suitable. Its ability to form stable complexes with various drugs also sets it apart from other similar compounds .
Propiedades
Número CAS |
28567-35-3 |
|---|---|
Fórmula molecular |
C17H20O |
Peso molecular |
240.34 g/mol |
Nombre IUPAC |
[(2-methylpropan-2-yl)oxy-phenylmethyl]benzene |
InChI |
InChI=1S/C17H20O/c1-17(2,3)18-16(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13,16H,1-3H3 |
Clave InChI |
IZEUKNVMEDOCLG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![10a-Hydroxydecahydrobenzo[8]annulen-5(1h)-one](/img/structure/B11943168.png)

![Ethyl 4-{[(5-chloro-2-methylphenyl)carbamoyl]amino}benzoate](/img/structure/B11943176.png)
![7-Methoxy-4,5,11,11a-tetrahydrophenanthro[1,2-c]furan-1,3(3aH,3bH)-dione](/img/structure/B11943196.png)

![(2-Aminophenyl)[2,5-bis(trifluoromethyl)phenyl]methanone](/img/structure/B11943206.png)




